6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine

Medicinal Chemistry Chemical Synthesis Building Block

This compound is a member of the triazolo[4,3-b]pyridazine class, a bicyclic heterocycle used as a synthetic intermediate in medicinal chemistry. It is primarily sold as a research-grade building block (typical purity ≥95% or ≥98%) for the synthesis of diverse bioactive molecules, including kinase inhibitors and nuclear receptor agonists.

Molecular Formula C11H13ClN4
Molecular Weight 236.70 g/mol
Cat. No. B13106670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine
Molecular FormulaC11H13ClN4
Molecular Weight236.70 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C11H13ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeySCXRQYWKEJJREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine (CAS 1094292-81-5) – A Triazolopyridazine Building Block


This compound is a member of the triazolo[4,3-b]pyridazine class, a bicyclic heterocycle used as a synthetic intermediate in medicinal chemistry [1]. It is primarily sold as a research-grade building block (typical purity ≥95% or ≥98%) for the synthesis of diverse bioactive molecules, including kinase inhibitors and nuclear receptor agonists . However, published quantitative pharmacological data for this specific compound is extremely scarce in the peer-reviewed literature.

Chemical Class Triazolo[4,3-b]pyridazine heterocyclic building block
Procurement Context Synthetic intermediate for medicinal chemistry; research-grade purity
Available Evidence No peer-reviewed quantitative pharmacological data; supplier catalog and patent references only

Why Generic Substitution Fails for 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine


In the absence of any identifiable quantitative biological or physicochemical data for this specific compound, a scientific comparison with analogs is currently impossible. The compound’s primary function appears to be as a synthetic intermediate; its value is entirely dependent on the specific chemical reactivity of the 6-chloro substituent in downstream transformations, which is a contextual property not described in the existing public domain literature [1][2]. Without published comparative data, any claim of superiority over a similar analog would be unsubstantiated.

Absence of published comparative data prevents evaluation of analog reactivity or performance.
6-Chloro substituent reactivity is context-dependent and not documented; substitution may alter downstream outcomes.

Product-Specific Quantitative Evidence Guide for 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine


Limitation: No Quantitative Differential Data Found

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative chemical sources failed to identify any study containing a direct, quantitative comparison of 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine against a defined comparator in any biological, pharmacological, or physicochemical assay. The compound is listed in PubChem and commercial catalogs as a building block, but no quantitative activity data (IC50, Ki, EC50, etc.) or comparative performance data are reported [1][2].

Quantitative Data Gap
Data to verify
No IC50, Ki, or comparative performance data identified in literature or patents.
Selection must rely on structural suitability and purity for the intended synthetic step.
Evidence gap precludes performance-based procurement decisions.
Medicinal Chemistry Chemical Synthesis Building Block

Recommended Application Scenarios for 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine


Use as a Synthetic Intermediate for 6-Amino Triazolopyridazine Derivatives

Based solely on its chemical structure and patent activity for the broader class, the most defensible application is as a precursor to 6-amino-substituted triazolopyridazines via nucleophilic aromatic substitution. The 6-chloro group can be displaced by amines under appropriate conditions, enabling the generation of compound libraries for target fishing. This is an inferred use based on the synthesis of similar compounds in the ACC2 inhibitor patent [1], not a claim of validated performance.

Potential Scaffold for Kinase Inhibitor Synthesis

The triazolo[4,3-b]pyridazine core has been explored for c-Met kinase inhibition [2]. A scientist could use this specific 3-cyclohexyl-6-chloro derivative as a starting point for structure-activity relationship (SAR) studies, where the cyclohexyl group introduces steric bulk and lipophilicity (calculated XLogP3-AA of 2.9 [3]) distinct from smaller or aromatic 3-substituents. This is a design rationale, not a proven differentiation.

Application
Selection Property
Validation Focus
Synthetic Intermediate for 6-Amino Derivatives
6-Chloro displacement reactivity
Nucleophilic substitution optimization
Scaffold for Kinase SAR Studies
3-Cyclohexyl steric and lipophilic character
c-Met or target panel screening
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